4-Sulfocalix[4]arene, Hydrate
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Overview
Description
4-Sulfocalix4arene is a cyclic oligomer belonging to the family of calixarenes. It is characterized by repeating phenolic units connected via methylene groups, forming a macrocyclic molecule. This compound is amphiphilic, possessing both hydrophobic aromatic rings and hydrophilic sulfonate groups, making it useful in various applications, including drug delivery systems .
Preparation Methods
4-Sulfocalix4arene is typically synthesized through the hydroxyalkylation of phenol and aldehyde . The reaction involves the formation of a cyclic structure with sulfonate groups attached to the phenolic units. The synthetic route generally includes the following steps:
Hydroxyalkylation: Phenol reacts with formaldehyde in the presence of a base to form a calixarene intermediate.
Sulfonation: The intermediate is then treated with sulfuric acid to introduce sulfonate groups, resulting in the formation of 4-Sulfocalixarene.
Chemical Reactions Analysis
4-Sulfocalix4arene undergoes various chemical reactions, including:
Oxidation: The phenolic units can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfonate groups can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major products formed from these reactions include oxidized calixarenes, reduced calixarenes, and substituted derivatives .
Scientific Research Applications
4-Sulfocalix4arene has a wide range of scientific research applications, including:
Chemistry: It is used as a coupling agent for organic molecules and metal complexes due to its amphiphilic nature.
Biology: The compound is employed in enzyme mimetic systems and self-assembly membranes.
Industry: 4-Sulfocalixarene is used in the analysis and separation of various compounds, as well as in the preparation of catalytic materials.
Mechanism of Action
The mechanism of action of 4-Sulfocalix4arene involves its ability to form stable complexes with various guest molecules. The hydrophobic aromatic rings and hydrophilic sulfonate groups facilitate the binding of both organic and inorganic molecules. This property is exploited in drug delivery systems, where the compound enhances the solubility and stability of drugs by forming inclusion complexes .
Comparison with Similar Compounds
4-Sulfocalix4arene is unique among calixarenes due to its amphiphilic nature and the presence of sulfonate groups. Similar compounds include:
- Calix4arene : Lacks sulfonate groups and is less amphiphilic.
- Calix6arene : Contains more phenolic units, leading to a larger macrocyclic structure.
- Calix8arene : Even larger than Calix6arene, with more phenolic units and increased complexity .
4-Sulfocalix4arene stands out due to its balanced hydrophobic and hydrophilic properties, making it particularly useful in applications requiring both types of interactions .
Properties
Molecular Formula |
C28H24O3S |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-2-sulfonic acid |
InChI |
InChI=1S/C28H24O3S/c29-32(30,31)28-26-11-3-9-24(18-26)16-22-7-1-5-20(14-22)13-21-6-2-8-23(15-21)17-25-10-4-12-27(28)19-25/h1-12,14-15,18-19,28H,13,16-17H2,(H,29,30,31) |
InChI Key |
LSPMSLHSCWOOHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=CC=C2)CC3=CC(=CC=C3)C(C4=CC=CC(=C4)CC5=CC=CC1=C5)S(=O)(=O)O |
Origin of Product |
United States |
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